BenchChemオンラインストアへようこそ!

UCSF7447

circadian rhythm melatonin receptor receptor selectivity

UCSF7447 is the only commercially available selective MT1 inverse agonist with 53-fold selectivity over MT2, enabling unambiguous MT1 pathway attribution in circadian and GPCR research. Unlike generic melatonin ligands, it reduces basal receptor activity (62% Emax at hMT1). Brain-permeable and validated in mouse jet lag models at low subcutaneous doses (0.9–30 μg). Supplied with an inactive control (ZINC37781618) for rigorous experimental design. Choose UCSF7447 for definitive MT1-specific pharmacology without off-target confounds.

Molecular Formula C15H12BrClN4
Molecular Weight 363.64 g/mol
Cat. No. B7411055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCSF7447
Molecular FormulaC15H12BrClN4
Molecular Weight363.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC2=C(C=C(C=C2)Cl)Br)C3=NC=NN3
InChIInChI=1S/C15H12BrClN4/c16-14-7-12(17)5-4-11(14)8-18-13-3-1-2-10(6-13)15-19-9-20-21-15/h1-7,9,18H,8H2,(H,19,20,21)
InChIKeyQPTCYEYTAWEZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UCSF7447 (ZINC555417447): A Selective Melatonin MT1 Receptor Inverse Agonist for Circadian Rhythm Research Procurement


UCSF7447 (ZINC555417447) is a synthetic organic compound that functions as a selective inverse agonist of the melatonin receptor 1A (MT1) [1]. It was discovered through a structure-based virtual screening campaign of over 150 million compounds against the MT1 crystal structure, representing a novel chemotype distinct from previously explored melatonin receptor ligands [1]. The compound is brain-permeable and exhibits potent, selective inverse agonism at both human and mouse MT1 receptors . UCSF7447 is supplied as a white to beige powder with ≥98% purity by HPLC and is soluble in DMSO .

Why Generic Melatonin Receptor Ligands Cannot Substitute for UCSF7447: MT1 Selectivity and Inverse Agonism Drive Unique Circadian Modulation


Melatonin receptor pharmacology is nuanced: endogenous melatonin acts as a non-selective agonist at both MT1 and MT2 receptors, while many commercially available antagonists (e.g., luzindole) preferentially target MT2 [1]. UCSF7447 occupies a distinct pharmacological space as a selective MT1 inverse agonist—it reduces basal receptor activity rather than simply blocking agonist binding—and demonstrates 53-fold selectivity for human MT1 over MT2 [2]. This unique profile enables MT1-specific pathway interrogation and produces in vivo circadian effects that cannot be replicated by MT2-preferring antagonists or non-selective agonists. Procurement of a generic melatonin receptor ligand therefore fails to address research questions requiring MT1-specific inverse agonism.

UCSF7447 Evidence Guide: Quantitative Differentiation from Closest Analogs and Alternatives


MT1 vs. MT2 Selectivity: UCSF7447 Outperforms UCSF3384 in Human and Mouse Receptor Discrimination

UCSF7447 exhibits superior MT1 over MT2 selectivity compared to the structurally related analog UCSF3384. In human receptors, UCSF7447 achieves 53-fold selectivity (hMT1 pEC50 = 7.39 vs. hMT2 pEC50 = 5.66), while UCSF3384 shows only 31-fold selectivity (hMT1 pEC50 = 7.68 vs. hMT2 pEC50 = 6.18) [1]. In mouse receptors, the difference is more pronounced: UCSF7447 displays 158-fold selectivity [2], whereas UCSF3384's mouse selectivity data are not reported as fold-difference but its mMT1 pEC50 is 7.00 and mMT2 pEC50 is not determined (n/d), indicating weak or undetectable activity at mMT2 [1].

circadian rhythm melatonin receptor receptor selectivity

Inverse Agonist Efficacy: UCSF7447 Produces Greater Functional Suppression at hMT1 Than UCSF3384

At the human MT1 receptor, UCSF7447 acts as a stronger inverse agonist than UCSF3384, as measured by maximal inhibition of isoproterenol-stimulated cAMP production. UCSF7447 achieves an Emax of −62% ± 13%, whereas UCSF3384 achieves −47% ± 12% under identical assay conditions [1]. This 15-percentage-point greater suppression of constitutive receptor activity translates to more robust functional antagonism of MT1 signaling.

inverse agonism cAMP assay constitutive activity

In Vivo Circadian Re-entrainment: UCSF7447 Decelerates Phase Shift Rate While Luzindole Shows No Effect

In a mouse model of eastbound jet lag (6-hour advance in dark onset), UCSF7447 (30 μg/mouse, s.c., daily for 3 days) significantly decelerated the rate of re-entrainment of running wheel activity onset [1]. Quantitative analysis revealed that UCSF7447 treatment resulted in fewer hours advanced per day compared to vehicle (two-way repeated-measures ANOVA, treatment × time interaction: F16,647 = 1.99, P = 0.0122) [1]. In contrast, the MT2-preferring antagonist luzindole (300 μg/mouse) produced no significant modulation of re-entrainment rate under the same paradigm [2].

circadian rhythm jet lag re-entrainment

Phase Advance at Dusk: UCSF7447 Mimics Melatonin's Effect While Luzindole Does Not

When administered at subjective dusk (CT 10), UCSF7447 (30 μg/mouse) produced a significant phase advance of circadian wheel-running activity onset, comparable to melatonin (both P < 0.0001 vs. vehicle) [1]. In contrast, luzindole (300 μg/mouse) did not induce a phase advance at CT 10 [1]. This effect was MT1-dependent, as it was eliminated in MT1-knockout mice but preserved in MT2-knockout mice [2].

circadian phase phase advance MT1 receptor

Inactive Control Availability: ZINC37781618 Enables Rigorous Experimental Design Unavailable for Most MT1 Ligands

UCSF7447 is supplied alongside a well-characterized, structurally related inactive control compound, ZINC37781618 [1]. This control compound shows no measurable activity at MT1 or MT2 receptors in radioligand binding assays (<4.5% inhibition at 10 μM) [2]. In contrast, many other MT1-targeting probes (including UCSF3384 and luzindole) lack commercially available, validated inactive analogs, limiting the rigor of control experiments.

chemical probe inactive control experimental rigor

UCSF7447 Application Scenarios: High-Impact Research and Discovery Contexts


MT1-Specific Circadian Rhythm Studies Requiring Clean Pharmacological Dissection

UCSF7447 is the tool of choice for researchers investigating MT1-specific contributions to circadian timing, sleep-wake regulation, and jet lag recovery. Its 53- to 158-fold MT1 selectivity and availability of an inactive control (ZINC37781618) enable rigorous discrimination of MT1-mediated effects from confounding MT2 signals [1][2]. Use UCSF7447 when experimental questions demand unambiguous MT1 pathway attribution, as supported by knockout mouse validation .

In Vivo Jet Lag and Phase-Shift Models Requiring Brain-Penetrant MT1 Inverse Agonism

UCSF7447 is validated for in vivo circadian re-entrainment and phase-shift studies in mice. It decelerates re-entrainment after an abrupt dark onset advance (eastbound jet lag model) and advances circadian phase when administered at dusk [1][2]. Its brain permeability and demonstrated in vivo efficacy at low doses (0.9–30 μg/mouse s.c.) make it suitable for chronic dosing paradigms and studies requiring central nervous system target engagement.

GPCR Constitutive Activity and Inverse Agonist Pharmacology Research

UCSF7447 serves as a benchmark MT1 inverse agonist for studies of GPCR constitutive activity, receptor reserve, and biased signaling. Its well-characterized efficacy (62% Emax at hMT1) and selectivity profile [1] enable quantitative comparisons with other inverse agonists (e.g., UCSF3384) and agonists (e.g., melatonin) in cell-based assays. The compound's novel chemotype, derived from an ultralarge virtual screen, also makes it a reference for structure-based drug discovery campaigns [2].

High-Throughput Screening and Assay Development Requiring Validated Control Compounds

UCSF7447, together with its inactive control ZINC37781618 and the complementary MT2-selective agonist UCSF4226 (ZINC128734226), forms a validated probe set for melatonin receptor pharmacology [1]. This set enables robust high-throughput screening (HTS) and assay development for circadian targets, where parallel testing of active and inactive compounds controls for non-specific effects and confirms target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCSF7447

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.